4-Vinylbenzo-18-couronne-6

Vue d'ensemble

Description

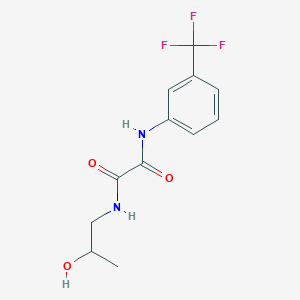

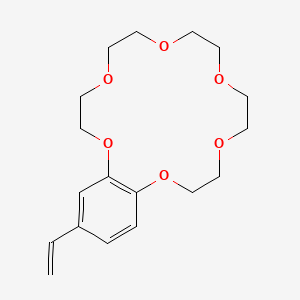

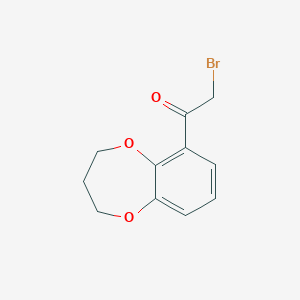

4-Vinylbenzo-18-crown-6 is a chemical compound that belongs to the family of crown ethers. It is a cyclic polyether that contains a central cavity that can selectively bind cations. The compound is widely used in scientific research, particularly in the field of chemistry and biochemistry.

Applications De Recherche Scientifique

Catalyseurs de transfert de phase

Le composé peut être utilisé comme catalyseur de transfert de phase dans diverses réactions chimiques. Cette application tire parti de sa capacité à solubiliser les sels dans des solvants organiques, facilitant ainsi des réactions qui seraient autrement lentes ou impossibles .

Électrodes sélectives aux ions

Le 4-VBD-18C6 peut être incorporé dans des électrodes sélectives aux ions, qui sont utilisées pour détecter la présence d'ions spécifiques dans une solution. Les propriétés de liaison sélective aux ions de l'éther couronne le rendent idéal à cette fin .

Processus de séparation ionique

Le composé est également utile dans les processus de séparation ionique. En immobilisant les ligands sur une matrice polymère, le 4-VBD-18C6 peut améliorer l'efficacité de ces processus .

Réactif de chélation et de complexation

En tant que réactif de chélation et de complexation, le 4-VBD-18C6 est utilisé en recherche scientifique pour former des complexes stables avec divers ions métalliques, ce qui peut être utile dans les études du comportement et des propriétés des ions métalliques .

Synthèse de nouvelles résines

Le 4-VBD-18C6 a été utilisé dans la synthèse de nouvelles résines, telles que les adsorbants d'éther couronne de phénol-formaldéhyde, qui ont des applications dans la séparation isotopique .

Mécanisme D'action

Target of Action

The primary target of 4-Vinylbenzo-18-crown-6 is potassium ions . As a crown ether, it has the ability to bind to these ions due to the oxygen atoms in its cyclic structure . This binding ability allows it to interact with various biochemical processes that involve potassium ions.

Mode of Action

4-Vinylbenzo-18-crown-6 interacts with its targets by forming a complex with potassium ions . This interaction is facilitated by the oxygen atoms in the crown ether ring, which can donate electron pairs to form coordinate bonds with the potassium ions . The resulting changes include alterations in the distribution and activity of potassium ions, which can affect various biochemical processes.

Biochemical Pathways

For instance, it may affect the activity of ion channels and transporters, which play crucial roles in processes such as nerve impulse transmission and muscle contraction .

Pharmacokinetics

Like other crown ethers, it is likely to have low bioavailability due to its large size and polar nature, which can limit its ability to cross biological membranes .

Result of Action

The molecular and cellular effects of 4-Vinylbenzo-18-crown-6’s action largely depend on its interaction with potassium ions. By binding to these ions, it can alter their distribution and activity, leading to changes in various cellular processes . For example, it has been used in electron control experiments, where it is injected into the cavity of an argon ion laser .

Action Environment

The action, efficacy, and stability of 4-Vinylbenzo-18-crown-6 can be influenced by various environmental factors. For instance, the presence of other ions can affect its binding affinity for potassium ions . Additionally, factors such as pH and temperature can influence its stability and activity .

Propriétés

IUPAC Name |

20-ethenyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-2-16-3-4-17-18(15-16)24-14-12-22-10-8-20-6-5-19-7-9-21-11-13-23-17/h2-4,15H,1,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBFARVSOWVDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31943-71-2 | |

| Record name | Poly(vinylbenzo-18-crown-6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31943-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90369234 | |

| Record name | 4-VINYLBENZO-18-CROWN-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39557-71-6 | |

| Record name | 4-VINYLBENZO-18-CROWN-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Vinylbenzo-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)